molecular formula C40H54N4O7S B12053255 5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid CAS No. 478250-34-9

5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

Cat. No.: B12053255
CAS No.: 478250-34-9
M. Wt: 734.9 g/mol
InChI Key: QOVIRWIFXYQBLG-UHFFFAOYSA-N
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Description

5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid is a complex organic compound that features a unique combination of functional groups, including a diazenyl group, a pyrazole ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid typically involves multiple steps, starting with the preparation of the diazenyl intermediate. This intermediate is synthesized through an azo coupling reaction between 2,5-dimethoxyaniline and a suitable diazonium salt . The resulting diazenyl compound is then reacted with a heptadecyl-substituted pyrazole derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function . Additionally, the compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group enhances its chromophoric properties, making it particularly useful in dye and pigment applications .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

478250-34-9

Molecular Formula

C40H54N4O7S

Molecular Weight

734.9 g/mol

IUPAC Name

5-[4-[(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C40H54N4O7S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-34-39(42-41-35-30-33(49-2)26-28-36(35)50-3)40(45)44(43-34)31-25-27-37(38(29-31)52(46,47)48)51-32-22-19-18-20-23-32/h18-20,22-23,25-30,39H,4-17,21,24H2,1-3H3,(H,46,47,48)

InChI Key

QOVIRWIFXYQBLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)OC)OC)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Origin of Product

United States

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